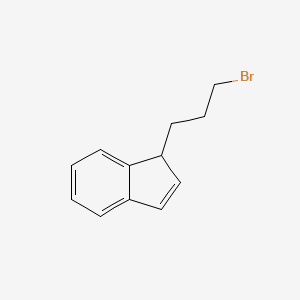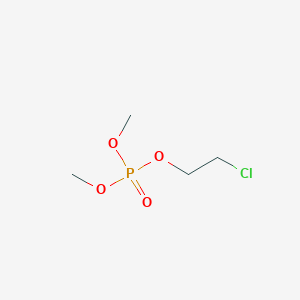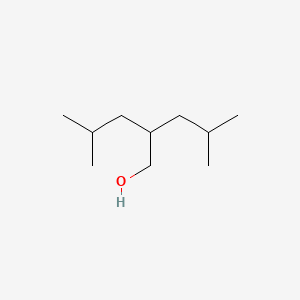
4-Methyl-2-(2-methylpropyl)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(2-methylpropyl)pentan-1-ol is an organic compound with the molecular formula C10H22O. It is a branched-chain saturated alcohol, often used in various chemical and industrial applications. This compound is known for its unique structure, which includes a pentan-1-ol backbone with methyl and isobutyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-2-(2-methylpropyl)pentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of 2-methylpropylmagnesium bromide with 4-methylpentanal under controlled conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding aldehyde or ketone. This method is favored for its efficiency and scalability, allowing for large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(2-methylpropyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 4-Methyl-2-(2-methylpropyl)pentanal, 4-Methyl-2-(2-methylpropyl)pentanoic acid
Reduction: 4-Methyl-2-(2-methylpropyl)pentane
Substitution: 4-Methyl-2-(2-methylpropyl)pentyl chloride, 4-Methyl-2-(2-methylpropyl)pentyl bromide
Applications De Recherche Scientifique
4-Methyl-2-(2-methylpropyl)pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(2-methylpropyl)pentan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-propylpentan-1-ol: Similar structure but with a propyl group instead of an isobutyl group.
4-Methyl-2-pentanol: Lacks the additional methyl and isobutyl substituents.
Uniqueness
4-Methyl-2-(2-methylpropyl)pentan-1-ol is unique due to its specific branching and substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
22417-45-4 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
4-methyl-2-(2-methylpropyl)pentan-1-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)5-10(7-11)6-9(3)4/h8-11H,5-7H2,1-4H3 |
Clé InChI |
FXXCTCCAZGTNNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


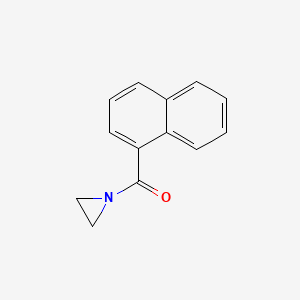
![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)

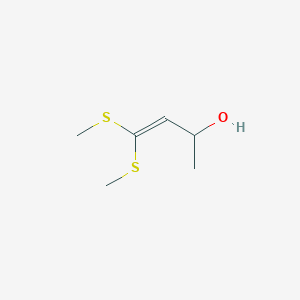



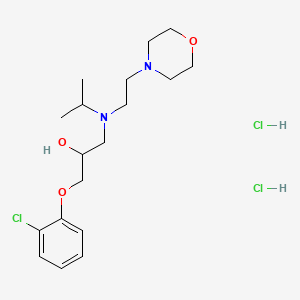
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
